

Technical Monograph: 3-Chloro-4-methoxyphenpropylamine

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Compound of Interest

Compound Name: (3-Chloro-4-methoxyphenyl)propylamine

CAS No.: 99177-60-3

Cat. No.: B1385844

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Document Type: Chemical Entity Guide & Synthetic Protocol Subject: 3-(3-Chloro-4-methoxyphenyl)propan-1-amine Classification: Substituted Phenylpropylamine / Phenol Ether

Chemical Identity & Nomenclature

Precise nomenclature is the bedrock of chemical reproducibility. The term "Phenpropylamine" is a non-systematic trivial name that typically refers to the straight-chain

-isomer (3-phenylpropylamine). It must be rigorously distinguished from the

-methyl series (amphetamines) to avoid pharmacological conflation.

Core Identifiers

| Parameter | Specification |
|------------------|---|
| IUPAC Name | 3-(3-Chloro-4-methoxyphenyl)propan-1-amine |
| Common Name | 3-Chloro-4-methoxy-phenpropylamine |
| Chemical Formula | |
| Molecular Weight | 199.68 g/mol |
| SMILES | COc1ccc(CCC(N))cc1Cl (Check: This is the alpha-isomer) Corrected SMILES (Linear):COc1c(Cl)cc(CCCN)cc1 |
| Key Substituents | 3-Chloro (electron-withdrawing), 4-Methoxy (electron-donating) |

Structural Visualization (Nomenclature Map)

The following diagram elucidates the structural components and the numbering priority used to derive the IUPAC name.

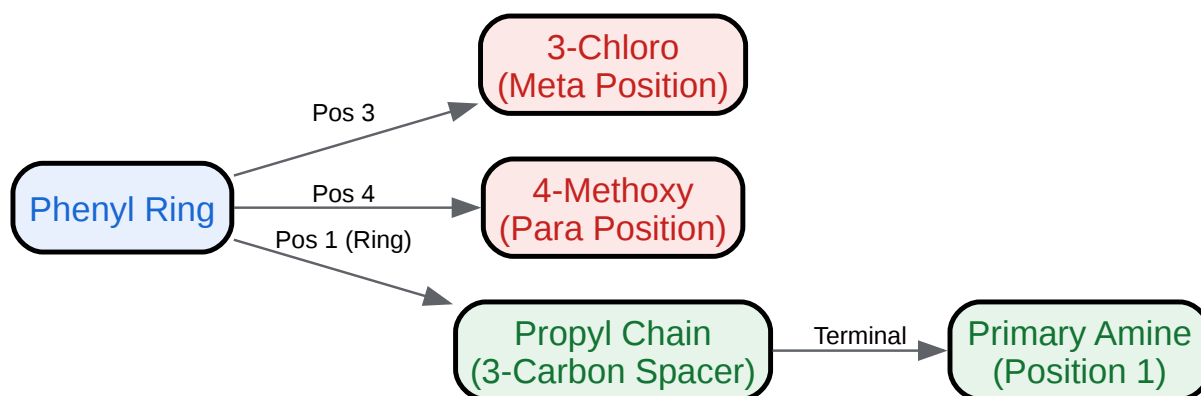


Figure 1: Structural deconstruction of 3-(3-Chloro-4-methoxyphenyl)propan-1-amine.

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Critical Distinction: Isomer Ambiguity

In drug development, "Phenpropylamine" can be ambiguously used. It is vital to distinguish between:

- The Linear Isomer (Topic of this guide): 3-(3-Chloro-4-methoxyphenyl)propan-1-amine. (Resembles Hydrocinnamylamine).
- The Branched Isomer (Amphetamine class): 1-(3-Chloro-4-methoxyphenyl)propan-2-amine. (Resembles 3-Chloro-4-methoxyamphetamine).

“

Note: The synthesis and pharmacology below focus strictly on the linear propyl variant (

), as implied by standard IUPAC conventions for "propylamine" versus "isopropylamine."

Synthetic Protocols

The synthesis of 3-phenylpropylamines is distinct from the nitro-aldol condensation used for phenethylamines. The introduction of the 3-carbon spacer requires a chain extension strategy.

Retrosynthetic Analysis

The most robust route utilizes the Heck Reaction or a Knoevenagel Condensation followed by reduction. We will focus on the Knoevenagel-Reduction pathway as it avoids expensive palladium catalysts and uses the commercially available 3-Chloro-4-methoxybenzaldehyde.

Pathway: Aldehyde

Cinnamic Acid/Nitrile

Saturated Nitrile/Amide

Amine.

Workflow Diagram

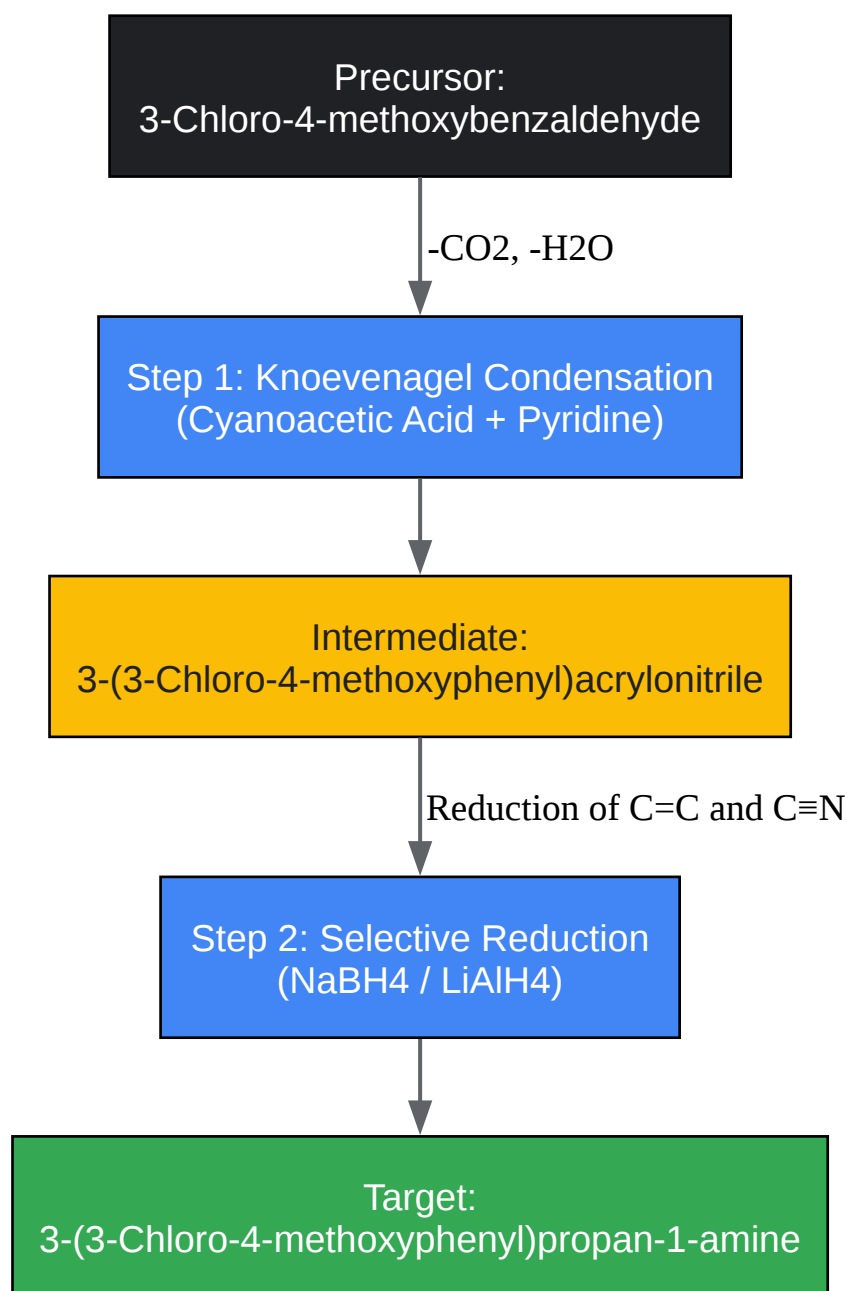


Figure 2: Synthetic route via Knoevenagel Condensation and Reduction.

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Detailed Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques under an inert atmosphere (Argon/Nitrogen).

Step 1: Synthesis of 3-(3-Chloro-4-methoxyphenyl)acrylonitrile

This step extends the carbon chain and installs the nitrogen precursor.

- Reagents:
 - 3-Chloro-4-methoxybenzaldehyde (1.0 eq)^{[2][3]}
 - Cyanoacetic acid (1.1 eq)
 - Pyridine (Solvent/Base)
 - Piperidine (Catalytic amount)
- Procedure:
 - Dissolve the aldehyde and cyanoacetic acid in pyridine.
 - Add catalytic piperidine.
 - Reflux at 100-110°C for 4-6 hours. Evolution of CO_2 indicates decarboxylation is proceeding.
 - Workup: Pour the reaction mixture into ice-cold dilute HCl (to neutralize pyridine). The solid acrylonitrile derivative will precipitate.
 - Purification: Recrystallize from Ethanol/Water.
 - Checkpoint: Verify structure via H-NMR (Look for vinylic protons at 6.0-7.5 ppm).

Step 2: Reduction to the Amine

Reducing both the alkene and the nitrile requires a strong reducing agent.

- Reagents:
 - Lithium Aluminum Hydride (

) (4.0 eq)

- Anhydrous THF or Diethyl Ether
- Procedure:
 - Prepare a suspension of

in anhydrous THF at 0°C.
 - Add the acrylonitrile intermediate (dissolved in THF) dropwise to control the exotherm.
 - Allow to warm to room temperature, then reflux for 12-24 hours.
 - Quenching (Fieser Method): Cool to 0°C. Carefully add water (1 eq per g LAH), then 15% NaOH (1 eq), then water (3 eq).
 - Filter the granular precipitate.
 - Isolation: Acidify filtrate with HCl to form the amine hydrochloride salt, or evaporate solvent to obtain the freebase oil.

Pharmacological & Structural Implications (SAR)

The 3-Chloro-4-methoxy substitution pattern is a well-known pharmacophore in medicinal chemistry, influencing metabolic stability and receptor affinity.

Structure-Activity Relationship (SAR) Table

| Feature | Pharmacological Effect | Mechanistic Insight |
|-----------------|------------------------|---|
| 3-Chloro Group | Metabolic Blockade | Inhibits ring hydroxylation at the 3-position; increases lipophilicity (LogP), enhancing Blood-Brain Barrier (BBB) penetration. |
| 4-Methoxy Group | H-Bond Acceptance | Provides an interaction point for serine residues in transporter pockets (e.g., SERT/DAT). |
| Propyl Spacer | Selectivity Shift | Unlike the ethyl spacer (Phenethylamines (5HT2A agonism)), the propyl spacer often shifts activity toward reuptake inhibition or purely metabolic substrates. |

Biological Context

While the 2-carbon analog (Phenethylamine) is associated with psychedelics (e.g., the 2C-C family), the 3-carbon phenpropylamine scaffold is frequently found in:

- **Metabolic Probes:** Used to study Monoamine Oxidase (MAO) kinetics, as the extra carbon alters the oxidation rate compared to tyramine/dopamine.
- **Transporter Ligands:** Extended chain analogs often act as weak inhibitors of serotonin (SERT) or norepinephrine (NET) transporters rather than direct releasers.

Safety & Handling

Hazard Class: Irritant / Potential Neurotoxin.

- **Handling:** All synthesis steps involving

must be performed in a fume hood behind a blast shield.

- Storage: The freebase amine is sensitive to (carbamate formation). Store as the Hydrochloride (HCl) salt in a desiccator at -20°C.
- Emergency: In case of skin contact, wash with polyethylene glycol 400 (if available) or copious water.

References

- PubChem. (n.d.). 3-Chloro-4-methoxybenzaldehyde (Precursor Data). National Library of Medicine. Retrieved from [\[Link\]](#)
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Sources

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